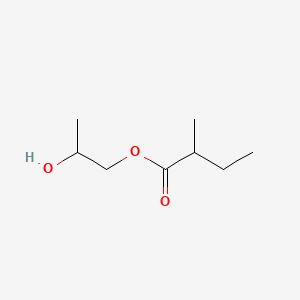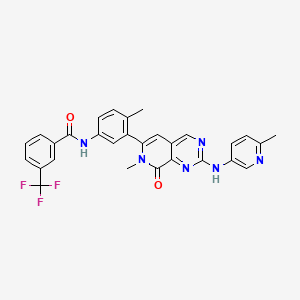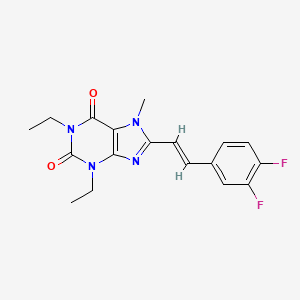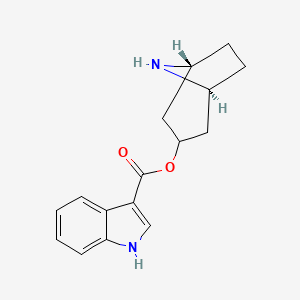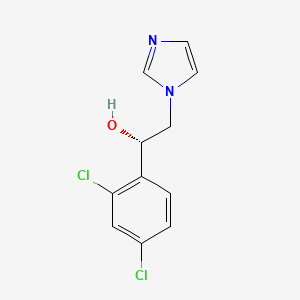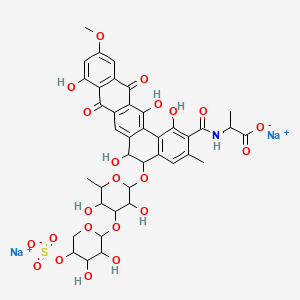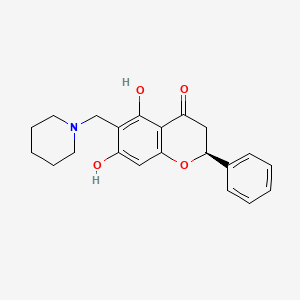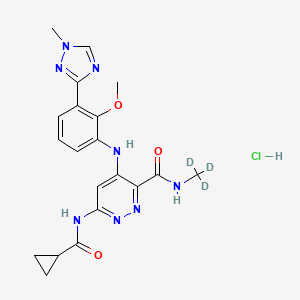
Benzenesulfonic acid, 3,3'-((9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino)bis(2,4,6-trimethyl-, diammonium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonic acid, 3,3’-((9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino)bis(2,4,6-trimethyl-, diammonium salt) is a complex organic compound known for its vibrant blue color. It is commonly used as a dye in various industrial applications, including cleaning products, inks, paints, and plastics . This compound is also known for its potential environmental impact, which has been assessed by various regulatory bodies .
Vorbereitungsmethoden
The synthesis of Benzenesulfonic acid, 3,3’-((9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino)bis(2,4,6-trimethyl-, diammonium salt) involves multiple steps. The primary synthetic route includes the reaction of 9,10-anthraquinone with 2,4,6-trimethylbenzenesulfonic acid under specific conditions to form the desired product. Industrial production methods often involve large-scale reactions in controlled environments to ensure the purity and consistency of the compound .
Analyse Chemischer Reaktionen
Benzenesulfonic acid, 3,3’-((9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino)bis(2,4,6-trimethyl-, diammonium salt) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced anthracene derivatives.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Benzenesulfonic acid, 3,3’-((9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino)bis(2,4,6-trimethyl-, diammonium salt) has a wide range of scientific research applications:
Chemistry: Used as a dye and indicator in various chemical reactions and processes.
Biology: Employed in staining techniques for biological specimens.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Widely used in the production of cleaning products, inks, paints, and plastics.
Wirkmechanismus
The mechanism of action of Benzenesulfonic acid, 3,3’-((9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino)bis(2,4,6-trimethyl-, diammonium salt) involves its interaction with various molecular targets. The compound’s sulfonic acid groups allow it to bind to specific proteins and enzymes, affecting their function and activity. The pathways involved in its mechanism of action are still under investigation, but it is known to interact with cellular components at the molecular level .
Vergleich Mit ähnlichen Verbindungen
Benzenesulfonic acid, 3,3’-((9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino)bis(2,4,6-trimethyl-, diammonium salt) can be compared with other similar compounds, such as:
Acid Blue 80: Another blue dye with similar applications but different chemical structure.
Acid Violet 48: Used as a colorant dye for textiles and cleaning products.
The uniqueness of Benzenesulfonic acid, 3,3’-((9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino)bis(2,4,6-trimethyl-, diammonium salt) lies in its specific chemical structure, which imparts distinct properties and applications compared to other dyes .
Eigenschaften
CAS-Nummer |
79373-34-5 |
|---|---|
Molekularformel |
C32H36N4O8S2 |
Molekulargewicht |
668.8 g/mol |
IUPAC-Name |
diazanium;3-[[9,10-dioxo-4-(2,4,6-trimethyl-3-sulfonatoanilino)anthracen-1-yl]amino]-2,4,6-trimethylbenzenesulfonate |
InChI |
InChI=1S/C32H30N2O8S2.2H3N/c1-15-13-17(3)31(43(37,38)39)19(5)27(15)33-23-11-12-24(26-25(23)29(35)21-9-7-8-10-22(21)30(26)36)34-28-16(2)14-18(4)32(20(28)6)44(40,41)42;;/h7-14,33-34H,1-6H3,(H,37,38,39)(H,40,41,42);2*1H3 |
InChI-Schlüssel |
SMYAHQBVEFIHFN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1NC2=C3C(=C(C=C2)NC4=C(C(=C(C=C4C)C)S(=O)(=O)[O-])C)C(=O)C5=CC=CC=C5C3=O)C)S(=O)(=O)[O-])C.[NH4+].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


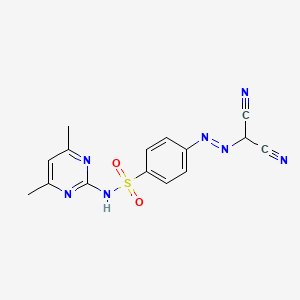
![Propanamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-methyl-4-nitrophenyl)azo]phenyl]-](/img/structure/B12776425.png)
